Propargyl alpha-D-mannopyranoside
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Overview
Description
Propargyl alpha-D-mannopyranoside is a derivative of mannose, a naturally occurring monosaccharide. Mannose is found in plants and microorganisms, often as a component of mannan, hemicellulose, or cellulose . This compound is particularly significant due to its ability to bind to specific biological receptors, making it valuable in various biomedical applications .
Preparation Methods
The synthesis of propargyl alpha-D-mannopyranoside typically involves a three-step procedure to ensure high purity . The process begins with the alkylation of mannose, followed by the formation of furanose and pyranose derivatives. The final step involves the isolation and purification of the desired propargylated mannose derivative . Industrial production methods may vary, but the focus remains on achieving high selectivity and reproducibility .
Chemical Reactions Analysis
Propargyl alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Propargyl alpha-D-mannopyranoside has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying carbohydrate-protein interactions.
Medicine: It is investigated for its potential in targeted drug delivery and imaging.
Industry: It is used in the development of biosensors and nanocarriers.
Mechanism of Action
The mechanism of action of propargyl alpha-D-mannopyranoside involves its ability to bind to specific biological receptors, such as mannose receptors on antigen-presenting cells,
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8+,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUDOWHGLWCBQ-DFTQBPQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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